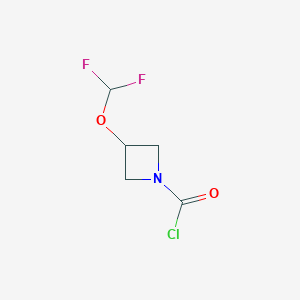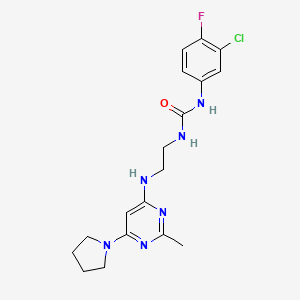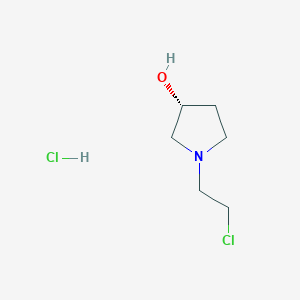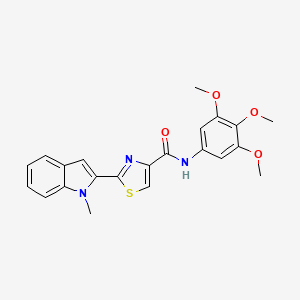![molecular formula C16H21N3O6S B2763453 1-{[3-Nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid CAS No. 866050-22-8](/img/structure/B2763453.png)
1-{[3-Nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[3-Nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid is a complex organic compound characterized by its unique structural components, including a nitro group, a pyrrolidinyl group, and a sulfonyl group attached to a phenyl ring, which is further connected to a piperidinecarboxylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-Nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid typically involves multi-step organic reactions. One common approach starts with the nitration of 4-(1-pyrrolidinyl)aniline to introduce the nitro group. This is followed by sulfonylation using a sulfonyl chloride derivative to attach the sulfonyl group to the phenyl ring. The final step involves the coupling of the sulfonylated intermediate with 4-piperidinecarboxylic acid under appropriate conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{[3-Nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonyl group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed:
Reduction: Conversion of the nitro group to an amino group results in the formation of 1-{[3-Amino-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Applications De Recherche Scientifique
1-{[3-Nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-{[3-Nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the sulfonyl and piperidinecarboxylic acid moieties can enhance binding affinity and specificity to target proteins.
Comparaison Avec Des Composés Similaires
1-{[3-Nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid: Lacks the pyrrolidinyl group, which may affect its biological activity and binding properties.
1-{[4-(1-Pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid: Lacks the nitro group, potentially altering its reactivity and mechanism of action.
Uniqueness: 1-{[3-Nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid is unique due to the presence of both the nitro and pyrrolidinyl groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
1-(3-nitro-4-pyrrolidin-1-ylphenyl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O6S/c20-16(21)12-5-9-18(10-6-12)26(24,25)13-3-4-14(15(11-13)19(22)23)17-7-1-2-8-17/h3-4,11-12H,1-2,5-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFZFCJWQKWADG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2763373.png)
![N-[2-(Aminomethyl)cyclohexyl]-1-cyclohexylpyrazole-3-carboxamide;hydrochloride](/img/structure/B2763374.png)
![N-{3-[(4-ethylpiperazin-1-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-fluorobenzamide](/img/structure/B2763375.png)

![4-(2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B2763381.png)

![6-[(2,5-difluorophenyl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2763386.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone](/img/structure/B2763387.png)
![1-(3-chlorophenyl)-6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2763388.png)
![Methyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-2-carboxylate](/img/structure/B2763389.png)

![2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2763392.png)

